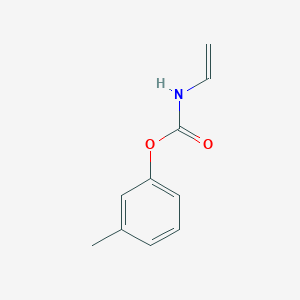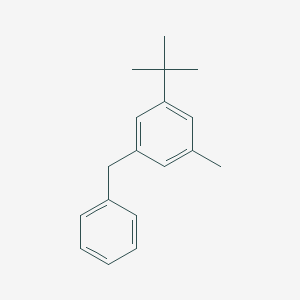![molecular formula C19H26N4O2 B14397086 N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea CAS No. 88421-22-1](/img/structure/B14397086.png)
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a phenyl group and a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Urea Formation: The final step involves the reaction of the pyridazine derivative with an isocyanate or carbodiimide to form the urea moiety.
Industrial Production Methods
Industrial production of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid replication.
Modulating Receptor Activity: Binding to receptors on cell surfaces and altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea can be compared with other similar compounds, such as:
5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
Methyl N-methoxy-N-[2-(1,6-dihydro-1-substitued-6-oxo-pyridazin-3-yloxymethyl) phenyl] carbonate: Exhibits fungicidal activities.
The uniqueness of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-propan-2-ylurea lies in its specific substitution pattern and the presence of the urea moiety, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives.
Eigenschaften
CAS-Nummer |
88421-22-1 |
|---|---|
Molekularformel |
C19H26N4O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C19H26N4O2/c1-15(2)21-19(25)20-13-7-4-8-14-23-18(24)12-11-17(22-23)16-9-5-3-6-10-16/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3,(H2,20,21,25) |
InChI-Schlüssel |
HBWRQWUIBFUADB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
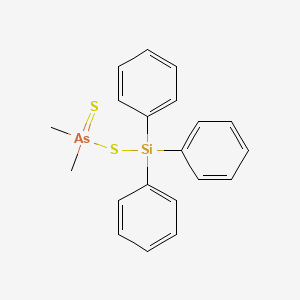
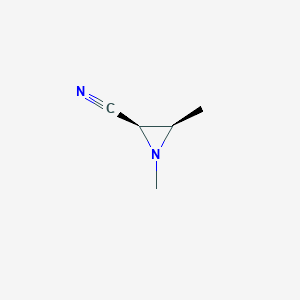
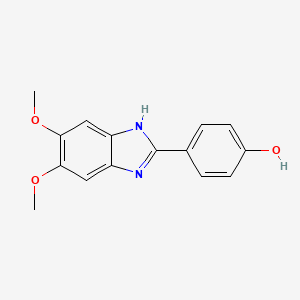
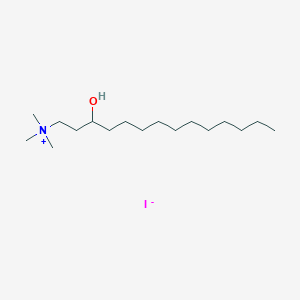
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
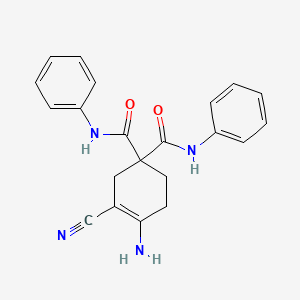
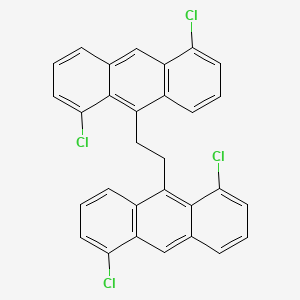
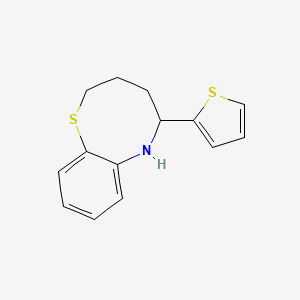
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)

